What are the physicochemical properties of Muscopyridine
What are the physicochemical properties of Muscopyridine
For Immediate Release
This technical guide provides an in-depth overview of the physicochemical properties of Muscopyridine, a key odoriferous constituent of natural musk.[1] This document is intended for researchers, scientists, and professionals in the fields of chemistry, pharmacology, and drug development, offering a centralized resource of its structural, physical, and spectroscopic data, alongside relevant experimental methodologies and potential areas for biological investigation.
Compound Identification and Structure
Muscopyridine is a macrocyclic compound classified as a metapyridinophane.[2][3] Its unique structure, featuring a pyridine ring integrated into a large carbon framework, is responsible for its characteristic animalic and pyridinic scent.[2][3] The definitive structural and identification parameters are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | (3R)-3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene | [4] |
| CAS Number | 501-08-6 | [4] |
| Molecular Formula | C₁₆H₂₅N | [3][5] |
| Molecular Weight | 231.38 g/mol | [4] |
| Canonical SMILES | C[C@@H]1CCCCCCCCC2=NC(=CC=C2)C1 | [4] |
| InChI | InChI=1S/C16H25N/c1-14-9-6-4-2-3-5-7-10-15-11-8-12-16(13-14)17-15/h8,11-12,14H,2-7,9-10,13H2,1H3/t14-/m1/s1 | [4] |
| InChIKey | IMNKABOILQOFDL-CQSZACIVSA-N | [4] |
Physicochemical Properties
The key physicochemical properties of Muscopyridine have been determined through various analytical methods. These quantitative data are crucial for understanding its behavior in different chemical and biological systems, guiding its application in fragrance formulation, and exploring its potential as a therapeutic agent.
| Property | Value | Conditions | Reference |
| Boiling Point | 138-143 °C | at 2.2 mmHg | [3][5] |
| Melting Point | Not available | - | |
| Density | 0.9669 g/cm³ | at 25 °C | [3][5] |
| Refractive Index (n_D) | 1.5206 | at 25 °C | [3][5] |
| Optical Rotation | +13.3° | - | [3][5] |
| Log P (o/w) | 5.86 / 5.6 | - | [3][4][5] |
| pKa (Conjugate Acid) | Not experimentally determined. For context, the pKa of the conjugate acid of pyridine is approximately 5.23-5.25. | - | [6][7] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and identification of Muscopyridine.
-
Mass Spectrometry (MS): The molecular ion peak is observed at m/z 231.38, corresponding to its molecular weight. Common fragmentation patterns include the loss of methyl groups (resulting in a peak at m/z 216) and cleavage of the macrocyclic ring.
-
Infrared (IR) Spectroscopy: Key spectral features include a C=N stretching vibration at approximately 1600 cm⁻¹ characteristic of the pyridine ring, and C-H stretching vibrations in the 2800–3000 cm⁻¹ range, corresponding to the aliphatic and aromatic regions of the molecule.
Experimental Protocols and Methodologies
The determination of the physicochemical properties listed above relies on established laboratory techniques. While specific protocols for Muscopyridine are not widely published, the following general methodologies are applicable.
Boiling Point Determination (Micro-Reflux Method)
The boiling point of a liquid can be determined using a small sample volume with a micro-reflux apparatus or a Thiele tube.[8][9]
-
Sample Preparation: A small volume of the liquid is placed in a test tube or fusion tube.[10] For the Thiele tube method, a capillary tube, sealed at one end, is inverted and placed inside the sample tube.[8][10]
-
Heating: The apparatus is heated gently in an oil bath or heating block.[9]
-
Observation: As the liquid heats, vapor will begin to condense on the cooler parts of the tube, forming a reflux ring.[9] In the Thiele tube method, a steady stream of bubbles will emerge from the inverted capillary tube once the boiling point is exceeded.[8]
-
Measurement: The temperature is recorded when the reflux ring is stable, or in the Thiele tube method, at the precise moment the liquid re-enters the capillary tube upon cooling.[8][9] This temperature corresponds to the boiling point at the recorded atmospheric pressure.
Octanol-Water Partition Coefficient (Log P) Determination
The "shake-flask" method is a standard procedure for experimentally determining the Log P value, which measures a compound's lipophilicity.[11][12]
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., PBS at pH 7.4) are pre-saturated with each other for 24 hours to ensure thermodynamic equilibrium.[12][13]
-
Partitioning: A known amount of Muscopyridine is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously for a set period to allow the compound to partition between the aqueous and organic layers.[12]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[12]
-
Quantification: The concentration of Muscopyridine in each phase is accurately measured, typically using High-Performance Liquid Chromatography (HPLC).[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.[11]
Workflows and Potential Biological Pathways
While Muscopyridine is primarily known as a fragrance component, its presence in traditional Chinese medicine suggests potential bioactive properties.[14][15] To facilitate further research, this section provides visualizations of a relevant extraction workflow and highlights signaling pathways associated with a related musk compound, Muscone.
Potential Signaling Pathways for Investigation
Direct research on the signaling pathways modulated by Muscopyridine is limited. However, studies on Muscone, the primary active and odorous component of musk, have shown significant activity in various cellular signaling cascades.[16][17][18] These findings provide a strong rationale for investigating Muscopyridine for similar effects.
Notably, Muscone has been demonstrated to inhibit angiotensin II-induced cardiac hypertrophy by modulating the STAT3, MAPK (including ERK, JNK, and p38), and TGF-β/SMAD signaling pathways.[16] It has also been shown to attenuate oxidative stress in Schwann cells by reducing the activity of the NF-κB pathway via the IL-1R1 receptor.[19] Given the structural and origin-based relationship between Muscone and Muscopyridine, these pathways represent promising targets for future pharmacological studies of Muscopyridine.
References
- 1. [Synthesis of muscopyridine and its analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Muscopyridine | C16H25N | CID 193306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. byjus.com [byjus.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Chemical compositions and pharmacological activities of natural musk (Moschus) and artificial musk: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Muscone inhibits angiotensin II–induced cardiac hypertrophy through the STAT3, MAPK and TGF-β/SMAD signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Muscone ameliorates diabetic peripheral neuropathy through activating AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Experimental Study on Muscone Reducing NF-κB Pathway Activity by Targeting IL-1R1 to Attenuate Oxidative Stress Injury in Schwann Cells [jove.com]
